Ethyl 2,4-dimethoxy-6-methylbenzoate

Description

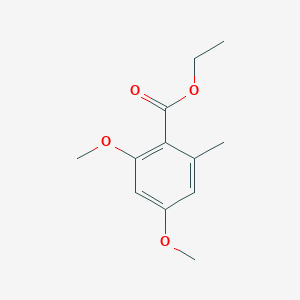

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

ethyl 2,4-dimethoxy-6-methylbenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16O4/c1-5-16-12(13)11-8(2)6-9(14-3)7-10(11)15-4/h6-7H,5H2,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LOYWUZHRCDPRSJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C=C(C=C1C)OC)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40402145 | |

| Record name | ethyl 2,4-dimethoxy-6-methylbenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40402145 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57749-86-7 | |

| Record name | ethyl 2,4-dimethoxy-6-methylbenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40402145 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,4-DIMETHOXY-6-METHYL-BENZOIC ACID ETHYL ESTER | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Chemical and Physical Properties of Ethyl 2,4 Dimethoxy 6 Methylbenzoate

Ethyl 2,4-dimethoxy-6-methylbenzoate is a distinct organic compound with the following identifiers:

| Property | Value |

| IUPAC Name | This compound |

| CAS Number | 57749-86-7 |

| Molecular Formula | C₁₂H₁₆O₄ |

| Molecular Weight | 224.25 g/mol |

Iii. Chemical Reactivity and Transformation Mechanisms of Ethyl 2,4 Dimethoxy 6 Methylbenzoate

Hydrolytic Cleavage Mechanisms

The ester functional group is susceptible to hydrolysis, a reaction that cleaves the ester back into its constituent carboxylic acid and alcohol. This transformation can be achieved under either acidic or basic conditions, each proceeding through a distinct mechanistic pathway.

In the presence of a strong acid catalyst, such as dilute sulfuric or hydrochloric acid, and an excess of water, ethyl 2,4-dimethoxy-6-methylbenzoate undergoes hydrolysis to yield 2,4-dimethoxy-6-methylbenzoic acid and ethanol (B145695). scribd.com This reaction is reversible, and the use of a large volume of water helps to drive the equilibrium towards the products. scribd.com

The mechanism proceeds through several key steps:

Protonation of the Carbonyl Oxygen : The reaction is initiated by the protonation of the carbonyl oxygen of the ester by a hydronium ion (H₃O⁺). bohrium.com This step increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. blucher.com.br

Nucleophilic Attack by Water : A water molecule, acting as a nucleophile, attacks the activated carbonyl carbon. This results in the formation of a tetrahedral intermediate. blucher.com.br

Proton Transfer : A proton is transferred from the newly added hydroxyl group to the ethoxy oxygen. This is an intramolecular or solvent-mediated process that converts the ethoxy group into a good leaving group (ethanol).

Elimination of the Leaving Group : The tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling a molecule of ethanol.

Deprotonation : A water molecule removes the proton from the carbonyl oxygen, regenerating the acid catalyst (H₃O⁺) and yielding the final product, 2,4-dimethoxy-6-methylbenzoic acid. scribd.com

Table 1: Key Steps in Acid-Catalyzed Hydrolysis

| Step | Description | Intermediate/Product |

|---|---|---|

| 1 | Protonation of Carbonyl | Activated Ester |

| 2 | Nucleophilic Attack | Tetrahedral Intermediate |

| 3 | Proton Transfer | Protonated Tetrahedral Intermediate |

| 4 | Leaving Group Elimination | Protonated Carboxylic Acid, Ethanol |

Base-promoted hydrolysis, commonly known as saponification, is an irreversible process that converts the ester into the corresponding carboxylate salt and alcohol. The reaction typically involves heating the ester with an aqueous solution of a strong base, such as sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH).

The mechanism for this transformation is as follows:

Nucleophilic Attack by Hydroxide : The hydroxide ion (OH⁻), a strong nucleophile, directly attacks the electrophilic carbonyl carbon of the ester. blucher.com.br This addition step leads to the formation of a tetrahedral intermediate with a negative charge on the oxygen.

Elimination of the Leaving Group : The tetrahedral intermediate is unstable and collapses. The carbonyl group is reformed, and the ethoxide ion (EtO⁻) is ejected as the leaving group.

Deprotonation : The ethoxide ion is a strong base and immediately deprotonates the newly formed 2,4-dimethoxy-6-methylbenzoic acid. This acid-base reaction is rapid and irreversible, forming sodium 2,4-dimethoxy-6-methylbenzoate and ethanol. This final step drives the entire reaction to completion.

An acidic workup is required after the reaction to protonate the carboxylate salt and isolate the neutral carboxylic acid product. The steric hindrance provided by the ortho-methyl group in this compound might slightly decrease the rate of hydrolysis compared to less hindered esters, but the reaction proceeds effectively under standard saponification conditions. beilstein-journals.org

Table 2: Comparison of Acidic vs. Basic Hydrolysis

| Feature | Acid-Catalyzed Hydrolysis | Base-Promoted Hydrolysis (Saponification) |

|---|---|---|

| Catalyst/Reagent | Catalytic amount of strong acid | Stoichiometric amount of strong base |

| Reversibility | Reversible | Irreversible |

| Initial Product | Carboxylic Acid & Alcohol | Carboxylate Salt & Alcohol |

| Driving Force | Use of excess water | Irreversible deprotonation step |

Selective Demethylation and Functional Group Interconversions

The two methoxy (B1213986) groups on the aromatic ring are generally stable but can be cleaved under specific conditions to yield phenol (B47542) derivatives. The selective cleavage of one methoxy group over the other is a significant challenge, often governed by steric and electronic factors.

Strong Lewis acids are commonly employed for the O-demethylation of aryl methyl ethers. chem-station.com Reagents such as boron tribromide (BBr₃) and aluminum chloride (AlCl₃) are effective for this transformation. chem-station.com The regioselectivity of the demethylation of this compound is influenced by the substitution pattern.

The mechanism involves the coordination of the Lewis acid to the oxygen atom of a methoxy group. This coordination makes the methyl group more electrophilic and susceptible to nucleophilic attack by the counter-ion (e.g., bromide from BBr₃).

In the case of this compound, the C4-methoxy group is generally more susceptible to cleavage than the C2-methoxy group. This preference can be attributed to several factors:

Steric Hindrance : The C2-methoxy group is sterically shielded by the adjacent ethyl ester and methyl groups, making it less accessible to bulky Lewis acid reagents.

Electronic Effects : The C2-methoxy group is ortho to the electron-withdrawing ester group, which may influence its reactivity. However, steric factors are often dominant in directing the regioselectivity of such reactions.

Therefore, treatment with a controlled amount of a Lewis acid like BBr₃ at low temperatures would likely favor the formation of ethyl 4-hydroxy-2-methoxy-6-methylbenzoate. Using an excess of the reagent under harsher conditions can lead to the cleavage of both methoxy groups.

Carbanion Chemistry and Nucleophilic Reactivity of the Aromatic Methyl Moiety

The methyl group at the C6 position, being ortho to the ester group, exhibits enhanced acidity and can be deprotonated under strongly basic conditions to form a carbanion.

The generation of a carbanion from the relatively non-acidic C-H bonds of a methyl group requires the use of a very strong base, typically an organolithium reagent like n-butyllithium (n-BuLi) or sec-butyllithium (B1581126) (s-BuLi), often in the presence of a chelating agent like N,N,N',N'-tetramethylethylenediamine (TMEDA). baranlab.org This process is known as directed ortho metalation (DoM), where a functional group on the aromatic ring directs the deprotonation to an adjacent position. organic-chemistry.orgunblog.fr

In this compound, both the ethyl ester and the C2-methoxy group can act as directing metalation groups (DMGs). organic-chemistry.org These groups coordinate to the lithium ion of the organolithium base, positioning the base in close proximity to the C6-methyl group and facilitating the abstraction of a proton. baranlab.org This results in the formation of a benzylic carbanion, specifically an ortho-toluate anion derivative.

The stability of this resulting carbanion is enhanced by several factors:

Resonance Delocalization : The negative charge can be delocalized into the aromatic π-system.

Inductive Effects : The electron-withdrawing nature of the adjacent ester group helps to stabilize the negative charge.

Chelation : The lithium counter-ion can be chelated by the oxygen atoms of the ester and the C2-methoxy group, forming a stable six-membered ring-like structure that locks the conformation and enhances the stability of the anion.

This transient ortho-toluate anion is a powerful nucleophile and can react with a wide range of electrophiles (e.g., alkyl halides, aldehydes, ketones, CO₂), allowing for the elaboration of the methyl group into more complex side chains.

Electrophilic Reactions of the Derived Anion with Diverse Reagents

The generation of an anion from this compound can theoretically be achieved through deprotonation of the aromatic ring. The electron-donating methoxy groups and the methyl group activate the ring, while the ester group can also influence the regioselectivity of deprotonation. The most acidic proton is expected to be at the C5 position, located between the two activating methoxy groups. Treatment with a strong base, such as an organolithium reagent, would lead to the formation of a lithiated species.

While specific studies on the electrophilic reactions of the anion derived directly from this compound are not extensively documented, the reactivity of analogous lithiated dimethoxy methylbenzoates provides valuable insights. researchgate.net Generally, such carbanionic species are potent nucleophiles and readily react with a range of electrophiles.

Table 1: Postulated Electrophilic Reactions of the Anion of this compound

| Electrophile | Reagent Example | Expected Product |

| Alkyl Halide | Methyl iodide (CH₃I) | Ethyl 2,4-dimethoxy-5,6-dimethylbenzoate |

| Carbonyl Compound | Acetone ((CH₃)₂CO) | Ethyl 5-(2-hydroxypropan-2-yl)-2,4-dimethoxy-6-methylbenzoate |

| Disulfide | Dimethyl disulfide (CH₃SSCH₃) | Ethyl 2,4-dimethoxy-6-methyl-5-(methylthio)benzoate |

| Halogenating Agent | Hexachloroethane (C₂Cl₆) | Ethyl 5-chloro-2,4-dimethoxy-6-methylbenzoate |

The reaction mechanism involves the nucleophilic attack of the aryl anion on the electrophilic center of the reagent, leading to the formation of a new carbon-carbon or carbon-heteroatom bond at the C5 position of the benzene (B151609) ring. The efficiency of these reactions would be influenced by factors such as the choice of base, solvent, temperature, and the nature of the electrophile.

Intramolecular Cyclization and Rearrangement Processes Induced by Anion Reactivity

The reactivity of the anion derived from this compound can also be harnessed for intramolecular transformations, leading to the formation of new cyclic structures or rearranged products. These processes are often contingent on the presence of a suitable tethered electrophilic site or specific reaction conditions that promote rearrangement.

Although specific examples of intramolecular cyclization originating from the anion of this compound are scarce in the literature, related transformations in substituted benzoate (B1203000) systems suggest potential pathways. nsf.gov For instance, if a side chain containing a leaving group were present on one of the methoxy groups, intramolecular nucleophilic attack by the aryl anion could lead to the formation of a fused ring system.

Rearrangement processes, such as the Fritsch-Buttenberg-Wiechell rearrangement, are known to occur from certain vinyl anions, but analogous rearrangements directly from the aryl anion of this specific benzoate are not well-established. Theoretical studies on related systems have explored the energetics of such intramolecular processes. nih.gov

Nucleophilic Attack on the Ester Carbonyl of this compound

The ester carbonyl group in this compound is an electrophilic center and is susceptible to nucleophilic attack. numberanalytics.commasterorganicchemistry.com However, the reactivity of this carbonyl group is significantly influenced by both steric and electronic factors. The ortho-methyl group provides considerable steric hindrance, which can impede the approach of bulky nucleophiles. nih.gov Furthermore, the electron-donating methoxy groups increase the electron density on the aromatic ring, which can slightly reduce the electrophilicity of the carbonyl carbon through resonance.

Common nucleophilic attacks on esters include hydrolysis, ammonolysis, and reactions with organometallic reagents.

Table 2: Predicted Outcomes of Nucleophilic Attack on the Ester Carbonyl of this compound

| Nucleophile | Reagent Example | Expected Product | Reaction Type |

| Hydroxide ion | Sodium hydroxide (NaOH) | 2,4-dimethoxy-6-methylbenzoic acid | Saponification |

| Ammonia | Ammonia (NH₃) | 2,4-dimethoxy-6-methylbenzamide | Ammonolysis |

| Grignard Reagent | Methylmagnesium bromide (CH₃MgBr) | 1-(2,4-dimethoxy-6-methylphenyl)ethan-1-one (after two additions) | Grignard Reaction |

| Hydride | Lithium aluminum hydride (LiAlH₄) | (2,4-dimethoxy-6-methylphenyl)methanol | Reduction |

The mechanism for these reactions typically involves the nucleophilic addition of the reagent to the carbonyl carbon, forming a tetrahedral intermediate. masterorganicchemistry.com This intermediate then collapses, expelling the ethoxide leaving group to yield the final product. For Grignard reagents, the initial ketone product can react with a second equivalent of the reagent. The steric hindrance around the carbonyl group may necessitate more forcing reaction conditions (e.g., higher temperatures or longer reaction times) compared to unhindered esters.

Iv. Spectroscopic Characterization and Advanced Structural Elucidation of Ethyl 2,4 Dimethoxy 6 Methylbenzoate

Vibrational and Nuclear Magnetic Resonance Spectroscopy for Structural Assignment

Infrared (IR) spectroscopy is a crucial tool for identifying the functional groups present in a molecule. For ethyl 2,4-dimethoxy-6-methylbenzoate, the most prominent and diagnostic absorption band is that of the carbonyl (C=O) group of the ester.

Based on established principles, the C=O stretching vibration for aromatic esters typically appears in the range of 1730-1715 cm⁻¹. libretexts.orglibretexts.org This absorption is notably intense due to the large change in dipole moment associated with the C=O bond stretching. spectroscopyonline.com The precise frequency is influenced by the electronic environment. In this molecule, the benzene (B151609) ring is conjugated with the carbonyl group, which tends to lower the frequency compared to a saturated aliphatic ester (typically 1750-1735 cm⁻¹). libretexts.orglibretexts.org The presence of electron-donating groups (the two methoxy (B1213986) groups and the methyl group) on the aromatic ring can further influence the electronic distribution and slightly shift the carbonyl absorption frequency. pg.edu.pl Other characteristic bands expected in the spectrum would include C-H stretches from the aromatic ring and alkyl groups, C=C stretches of the aromatic ring, and two distinct C-O stretching bands characteristic of the ester functional group.

While Nuclear Magnetic Resonance (NMR) spectroscopy is the definitive method for elucidating the precise carbon-hydrogen framework of an organic molecule, detailed experimental ¹H and ¹³C NMR data for this compound are not available in publicly accessible literature based on the conducted searches.

However, a predicted spectrum would exhibit distinct signals corresponding to each unique proton and carbon environment in the molecule.

¹H NMR: One would expect to see two singlets for the two aromatic protons, singlets for the protons of the two methoxy groups and the ring-attached methyl group, and a quartet and a triplet for the ethyl group's methylene (B1212753) (-CH2-) and methyl (-CH3) protons, respectively.

¹³C NMR: The spectrum would show twelve distinct signals, including signals for the carbonyl carbon (expected in the 160-180 ppm range), six unique aromatic carbons, two methoxy carbons, the ring-attached methyl carbon, and the two carbons of the ethyl ester group. libretexts.org

Without experimental data, a detailed table of chemical shifts and coupling constants cannot be accurately constructed.

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) provides critical information about a molecule's mass and its fragmentation patterns upon ionization, aiding in structural confirmation. The molecular formula for this compound is C₁₂H₁₆O₄, corresponding to a monoisotopic mass of approximately 224.10 Da. uni.lu

While an experimental mass spectrum for this specific ethyl ester is not available, data from its close analog, mthis compound (C₁₁H₁₄O₄, MW ≈ 210.09 Da), shows a prominent molecular ion (M⁺) peak at m/z 210 and a base peak at m/z 179. nih.govmassbank.eu This base peak corresponds to the loss of the methoxy radical (•OCH₃) from the ester group.

By analogy, the electron ionization (EI) mass spectrum of this compound is predicted to show the following key features:

A distinct molecular ion peak (M⁺) at m/z 224, confirming the molecular weight.

A major fragment ion resulting from alpha-cleavage , with the loss of the ethoxy radical (•OCH₂CH₃, 45 Da), leading to a prominent peak at m/z 179 . This acylium ion is resonance-stabilized and often represents the base peak in benzoate (B1203000) esters.

Other potential fragments could arise from the loss of an ethylene (B1197577) molecule from the M⁺ peak via a McLafferty rearrangement if sterically feasible, or subsequent loss of carbon monoxide (CO, 28 Da) from the acylium ion at m/z 179.

A summary of the predicted key mass spectrometry fragments is presented below.

| Predicted Fragment | m/z (Predicted) | Description |

| [M]⁺ | 224 | Molecular Ion |

| [M - •OCH₂CH₃]⁺ | 179 | Loss of the ethoxy radical (alpha-cleavage) |

| [M - CO₂CH₂CH₃]⁺ | 151 | Loss of the entire carbethoxy group |

X-ray Crystallographic Studies for Solid-State Molecular Architecture

X-ray crystallography provides unambiguous proof of molecular structure by mapping electron density in a single crystal, revealing precise bond lengths, bond angles, and the molecule's conformation in the solid state.

No published studies on the single-crystal X-ray diffraction of this compound were found in the conducted searches. Consequently, information regarding its crystal system (e.g., monoclinic, triclinic), space group, and unit cell parameters (a, b, c, α, β, γ) is not available.

The conformation of the ester group relative to the aromatic ring is a key structural feature. This is defined by torsional angles, which can only be determined through methods like X-ray crystallography or high-level computational modeling. As no crystallographic data has been reported for this compound, the specific torsional angles defining the orientation of the ester group remain experimentally undetermined. In similar substituted benzoate structures, steric hindrance from ortho substituents can cause the ester group to be twisted out of the plane of the aromatic ring to minimize steric strain. mdpi.com

Elucidation of Intermolecular Interactions and Crystal Packing Motifs

In the crystal lattice of ethyl 2,6-dimethoxybenzoate, which crystallizes in the triclinic space group P-1 with two molecules in the asymmetric unit, specific intermolecular contacts are observed. mdpi.comresearchgate.net These include weak hydrogen bonds where hydrogen atoms from the ethyl and methoxy groups interact with the oxygen atoms of neighboring molecules. This network of weak interactions contributes to the formation of a stable, three-dimensional supramolecular assembly.

Interactive Data Table: Intermolecular Interactions in the Analog Ethyl 2,6-dimethoxybenzoate. mdpi.com

| Interaction Type | Donor-H···Acceptor | Details |

| Weak C-H···O | C-H (ethyl)···O=C | Hydrogen bonding involving the ester carbonyl |

| Weak C-H···O | C-H (methoxy)···O | Interactions with methoxy oxygen atoms |

| Dipole-Dipole | Ester group | Attractions between polar ester moieties |

| C-H···π | C-H···Aromatic Ring | Interactions with the benzene ring |

It is reasonable to extrapolate that this compound would exhibit a similar repertoire of intermolecular forces. The presence of the additional methyl group might introduce subtle variations in the crystal packing, potentially influencing the unit cell parameters and the specific geometry of the intermolecular contacts, but the fundamental motifs of weak hydrogen bonding and dipole-dipole interactions are expected to be preserved.

Isotopic Labeling Studies for Mechanistic Investigations

Isotopic labeling is a powerful and versatile technique used to unravel complex reaction mechanisms by tracing the fate of specific atoms throughout a chemical transformation. researchgate.net While specific isotopic labeling studies for this compound have not been detailed in the available literature, the principles of this methodology can be applied to propose mechanistic investigations involving this compound.

The introduction of stable isotopes, such as deuterium (B1214612) (²H), carbon-13 (¹³C), or oxygen-18 (¹⁸O), at specific positions within the this compound molecule creates a labeled tracer. researchgate.net The position and distribution of these labels in the reaction products can then be determined using techniques like mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy, providing unambiguous evidence for proposed reaction pathways.

For instance, in studying the hydrolysis of this compound, an ¹⁸O label could be incorporated into the carbonyl oxygen of the ester. If the hydrolysis proceeds via an acyl-oxygen cleavage mechanism, the ¹⁸O label would be found in the resulting 2,4-dimethoxy-6-methylbenzoic acid. Conversely, if an alkyl-oxygen cleavage occurs, the ¹⁸O would be retained in the ethanol (B145695) by-product.

Interactive Data Table: Hypothetical Isotopic Labeling Scenarios for Mechanistic Studies.

| Labeled Atom Position | Isotope | Potential Reaction Studied | Information Gained |

| Carbonyl Carbon of the Ester | ¹³C | Decarboxylation | Traces the fate of the carbonyl group. |

| Oxygen of the Ethoxy Group | ¹⁸O | Ester Hydrolysis | Differentiates between acyl-oxygen and alkyl-oxygen cleavage mechanisms. |

| Methyl Carbon of the 6-methyl Group | ¹³C | Rearrangement Reactions | Tracks potential migration of the methyl group. |

| Hydrogen atoms on the Ethyl Group | ²H | Elimination Reactions | Investigates the stereochemistry and mechanism of elimination processes. |

V. Role in Natural Product Chemistry and Biosynthetic Pathway Elucidation

Association with Resorcylic Acid Lactones (RALs) and Polyketide Biosynthesis

Resorcylic acid lactones (RALs) are a major class of fungal polyketides known for their diverse and potent biological activities, including anticancer and kinase inhibition properties. nih.gov The core structure of these macrolactones features a β-resorcylic acid moiety, which is typically a 2,4-dihydroxybenzoic acid derivative, embedded within a large lactone ring. researchgate.netrsc.org The biosynthesis of this aromatic core is a product of polyketide synthase (PKS) machinery, which iteratively condenses simple acetate (B1210297) units to form complex carbon skeletons. frontiersin.orgnih.gov

The fundamental aromatic structure of Ethyl 2,4-dimethoxy-6-methylbenzoate is analogous to the orsellinic acid-type core that, after tailoring by enzymes, forms the resorcylic acid scaffold of RALs. While the natural precursor is the dihydroxy form, the dimethoxy derivative represents a protected version of this key intermediate. In chemical synthesis, such protection of reactive hydroxyl groups is a common strategy to allow for selective modification of other parts of a molecule. The study of RAL biosynthesis, including the heterologous expression of PKS genes in hosts like Saccharomyces cerevisiae, provides insight into how these complex molecules are assembled and generates new congeners for biological screening. nih.gov

Structural Relationship to Orsellinic Acid Derivatives and Lichen Metabolites

This compound is structurally a methylated and ethylated derivative of orsellinic acid (2,4-dihydroxy-6-methylbenzoic acid), a foundational unit in the biosynthesis of many lichen metabolites. Lichens, symbiotic organisms of fungi and algae, are prolific producers of unique secondary metabolites, many of which are polyketide-derived depsides, depsidones, and other phenolic compounds.

For instance, methyl 2,4-dihydroxy-6-methylbenzoate (methyl orsellinate) is a known metabolite isolated from lichens such as Gyrophora esculenta and Parmotrema tinctorum. asianpubs.orgnih.gov These simple orsellinate esters are believed to be derived from the enzymatic breakdown of more complex lichen compounds like depsides. The structural similarity highlights a direct link between this compound and the vast chemical diversity found in lichens. This relationship makes such synthetic derivatives useful as reference compounds in metabolomic studies of lichens and as starting materials for the synthesis of more complex, naturally occurring lichen products.

Synthetic Utility in Biomimetic Approaches to Complex Aromatic Polyketides

Biomimetic synthesis, which seeks to replicate nature's synthetic strategies in the laboratory, is a powerful approach for the efficient construction of complex natural products. rsc.orguni-muenchen.de Polyketides, with their often intricate and stereochemically rich structures, are prime targets for such approaches. frontiersin.org The synthesis of aromatic polyketides often involves building blocks that mimic the natural biosynthetic precursors. dtu.dknih.gov

In this context, benzoate (B1203000) derivatives like this compound serve as valuable synthetic building blocks. mdpi.comresearchgate.net By having the phenolic hydroxyl groups protected as methyl ethers, the compound is rendered stable to a variety of reaction conditions that would otherwise affect the free phenols. This allows chemists to perform complex chemical transformations on other parts of a molecule or on a growing polyketide chain before revealing the hydroxyl groups in a final deprotection step. This strategy provides a controlled and efficient route to complex aromatic polyketides, mirroring the modularity of their natural biosynthesis.

Precursor and Analogue Generation for Biosynthesis Studies

Understanding the precise sequence of events in a biosynthetic pathway is a central goal of natural product chemistry. This is often achieved by feeding isotopically labeled precursors or synthetic analogues into the producing organism or to isolated enzymes and observing their incorporation into the final product.

This compound and its corresponding acid are ideal candidates for generating analogues to probe polyketide biosynthesis. researchgate.netresearchgate.net As a stable, protected form of a natural intermediate, it can be chemically modified to create a library of related compounds. These analogues can be used to:

Probe enzyme specificity: By testing how tailoring enzymes (e.g., oxidases, methyltransferases) in a biosynthetic pathway process a synthetic analogue, researchers can understand the substrate tolerance and mechanism of these enzymes. researchgate.net

Generate novel natural products: Introducing a synthetic precursor into a biological system (a process known as mutasynthesis) can lead to the production of "unnatural" natural products with potentially novel biological activities. nih.gov

Inhibit biosynthetic pathways: Modified analogues can act as inhibitors of key enzymes in a pathway, helping to elucidate the function of those enzymes and providing tools for chemical biology. nih.gov

The use of such well-defined synthetic molecules is crucial for disentangling the complex and often branching pathways that lead to the rich diversity of natural products. nih.gov

Vi. Applications in Advanced Organic Synthesis and Chemical Research Tools

Strategic Building Block for the Construction of Polycyclic Aromatic Systems

Polycyclic aromatic hydrocarbons (PAHs) are a significant class of compounds with applications in materials science and electronics. nih.govepa.gov The synthesis of these complex structures often relies on the use of highly substituted aromatic precursors that can be elaborated through annulation or cycloaddition strategies. researchgate.netresearchgate.net Ethyl 2,4-dimethoxy-6-methylbenzoate, with its activated benzene (B151609) ring, is a promising starting material for such transformations.

The electron-donating nature of the two methoxy (B1213986) groups and the methyl group enhances the nucleophilicity of the aromatic ring, making it amenable to various ring-forming reactions. Methodologies for constructing PAHs include Diels-Alder reactions, where a substituted benzene derivative can be transformed into either the diene or dienophile component, followed by an aromatization step. researchgate.netbeilstein-journals.orgnih.gov For instance, the core of this compound could be chemically modified to introduce further unsaturation, preparing it for a [4+2] cycloaddition reaction to build a new fused ring. beilstein-journals.orgyoutube.com

Furthermore, annulation reactions, which involve the formation of a new ring onto an existing one, represent a powerful strategy for synthesizing PAHs. researchgate.net The functional handles present on this compound provide multiple sites for initiating such cyclization cascades, enabling the regioselective construction of larger aromatic systems. researchgate.net

Precursor for the Synthesis of Dihydroisocoumarins and Isocoumarins

Dihydroisocoumarins and isocoumarins are prevalent scaffolds in a wide array of natural products that exhibit significant biological activities, including antifungal and antiallergic properties. researchgate.netjst.go.jp A key synthetic strategy for accessing 3,4-dihydroisocoumarins involves the reaction of laterally lithiated o-toluic acid derivatives with aldehydes or ketones. this compound is an ideal substrate for this approach due to its ortho-methylbenzoate structure.

The synthesis begins with the deprotonation of the benzylic methyl group using a strong base like lithium diisopropylamide (LDA). This generates a potent nucleophile that can then react with various electrophiles, most commonly aldehydes. The resulting adduct, upon acidic workup or exposure to silica gel, undergoes spontaneous intramolecular cyclization (lactonization) to furnish the 3,4-dihydroisocoumarin ring system. The substitution pattern on the final product is dictated by the starting benzoate (B1203000) and the chosen aldehyde. For example, using the scaffold from this compound would yield 6,8-dimethoxy-3-substituted-3,4-dihydroisocoumarins. scispace.com

This methodology has been successfully applied in the asymmetric synthesis of naturally occurring dihydroisocoumarins. By employing a chiral auxiliary, such as an (S)-4-isopropyl-2-oxazoline derived from the corresponding benzoic acid, it is possible to achieve diastereomer-selective lactonization, providing access to enantiomerically enriched products like (R)-phyllodulcin.

| Aldehyde Reactant (R-CHO) | Resulting 3-Substituent (R) | Potential Dihydroisocoumarin Product Name |

|---|---|---|

| Acetaldehyde | Methyl | 6,8-Dimethoxy-3-methyl-3,4-dihydroisocoumarin |

| Benzaldehyde | Phenyl | 6,8-Dimethoxy-3-phenyl-3,4-dihydroisocoumarin |

| p-Tolualdehyde | p-Tolyl | 6,8-Dimethoxy-3-(p-tolyl)-3,4-dihydroisocoumarin |

| Myristaldehyde | 1-Tridecyl | 6,8-Dimethoxy-3-(1-tridecyl)-3,4-dihydroisocoumarin |

Other modern methods for isocoumarin synthesis include transition-metal-catalyzed C-H activation and annulation of benzoic acids with various coupling partners. acs.orgnih.govorganic-chemistry.org The parent carboxylic acid of this compound is a suitable candidate for these reactions, offering alternative pathways to these important heterocyclic compounds. researchgate.netnih.gov

Chemical Derivatization in Advanced Analytical Method Development

The accurate quantification of small molecules in complex matrices, such as biological fluids or environmental samples, often requires highly sensitive analytical methods like high-performance liquid chromatography (HPLC) and mass spectrometry (MS). nih.gov However, some molecules exhibit poor ionization efficiency in MS or lack a strong chromophore for UV detection. nih.gov Chemical derivatization is a powerful strategy to overcome these limitations by introducing a functional moiety that enhances detectability. nih.govddtjournal.com

This compound, while possessing a UV-active benzene ring, can be derivatized to significantly improve its detection limits in various analytical platforms. The ester functional group is the primary target for such modifications. It can be readily hydrolyzed to the corresponding carboxylic acid, which can then be coupled with a variety of derivatizing agents.

Common Derivatization Strategies:

For HPLC-UV/FLD Detection: The carboxylic acid can be reacted with a reagent containing a strong chromophore or a fluorophore. This enhances its response in UV-Visible or fluorescence detectors, respectively, allowing for more sensitive quantification. nih.gov

For LC-MS Detection: To improve ionization efficiency in electrospray ionization mass spectrometry (ESI-MS), the carboxylic acid can be tagged with a permanently charged group or a moiety that is easily protonated, such as a tertiary amine. nih.govddtjournal.com This "charge-tagging" strategy dramatically increases the signal intensity in the mass spectrometer. google.com

| Analytical Technique | Derivatization Goal | Example Reagent Class | Functional Group Introduced |

|---|---|---|---|

| HPLC-UV | Introduce strong chromophore | Substituted anilines/phenols | Aromatic amide/ester |

| HPLC-FLD | Introduce fluorophore | Dansyl derivatives | Dansyl group ddtjournal.com |

| LC-MS (Positive ESI) | Introduce readily ionizable group | Alkylamines with tertiary amine | Amide with a basic nitrogen center ddtjournal.com |

This derivatization approach allows for the development of robust and sensitive methods for quantifying trace amounts of the compound or its metabolites in complex analytical workflows. google.com

Exploration of Structure-Activity Relationships in Analogue Libraries for Chemical Probes

The systematic modification of a core molecular structure, or scaffold, is a cornerstone of modern drug discovery and chemical biology. lead-discovery.denih.gov By creating a library of related analogues and evaluating their biological activity, researchers can elucidate structure-activity relationships (SAR), which provide crucial insights into how a molecule interacts with its biological target. nih.govmdpi.com The 2,4-dimethoxy-6-methylbenzoate scaffold is an excellent starting point for generating such libraries due to its multiple, chemically distinct functionalization points.

A compelling example is the use of a structurally similar scaffold in the development of potent inhibitors of colorectal cancer stem cells. researchgate.netnih.gov Researchers synthesized a library of analogues based on diffractaic acid, a natural product that shares the substituted benzoic acid core. These syntheses involved modifying the hydroxyl groups (analogous to the methoxy groups in the title compound), altering the carboxylic acid, and coupling two monomeric units to form depside esters. nih.gov

The study evaluated the ability of these compounds to suppress key cancer stem cell traits, such as spheroid formation. The results provided clear SAR data:

The presence of a free hydroxyl group at the ortho position was found to be more effective than a methoxy group for inhibiting spheroid formation. researchgate.net

Esterification of the carboxylic acid group diminished the biological activity. researchgate.net

Modifications to the aromatic ring and the nature of the linkage between units significantly impacted the compound's ability to target signaling pathways like WNT and STAT3, which are crucial for cancer stem cell survival. researchgate.netnih.gov

| Compound | Key Structural Modification from Parent Scaffold | Relative Activity (Spheroid Inhibition) |

|---|---|---|

| Diffractaic Acid | Natural product baseline | Active |

| Analogue TU-1 | Ortho-methoxy group instead of hydroxyl | Less active than TU-3 |

| Analogue TU-2 | Esterification of carboxylic acid | Diminished activity |

| Analogue TU-3 | Free ortho-hydroxyl group | Most potent inhibitor |

This research demonstrates how the systematic exploration of chemical diversity around the benzoate scaffold can lead to the discovery of potent and selective chemical probes. nih.gov Such probes are invaluable tools for dissecting complex biological processes and can serve as lead compounds for the development of new therapeutics. nih.govuchicago.edu

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.